molecular formula C22H25NO5 B11309632 N-(tetrahydrofuran-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(tetrahydrofuran-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11309632
M. Wt: 383.4 g/mol
InChI Key: PAUKSRVEPWJXFV-UHFFFAOYSA-N
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Description

The compound N-(tetrahydrofuran-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide features a complex structure combining a tetrahydrofuran (THF)-derived methyl group, a propanamide linker, and a substituted furochromenyl moiety. The furochromenyl core consists of a fused furan-coumarin system, which is structurally distinct due to its 2,3,5-trimethyl and 7-oxo substituents. While direct evidence on its synthesis or applications is absent in the provided sources, inferences can be drawn from structurally related compounds in the literature.

Properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C22H25NO5/c1-12-14(3)27-19-10-20-18(9-17(12)19)13(2)16(22(25)28-20)6-7-21(24)23-11-15-5-4-8-26-15/h9-10,15H,4-8,11H2,1-3H3,(H,23,24)

InChI Key

PAUKSRVEPWJXFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4CCCO4)C)C

Origin of Product

United States

Biological Activity

N-(tetrahydrofuran-2-ylmethyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C22H27NO4C_{22}H_{27}NO_{4} with a molecular weight of approximately 401.52 g/mol. The structure features a tetrahydrofuran moiety and a furochromene derivative, which are believed to contribute to its biological effects.

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of furochromene showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

Research has shown that the compound may possess anti-inflammatory properties. A study explored the effects of similar furochromene derivatives on cytokine production in vitro. The results indicated a reduction in pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory diseases .

The biological activity of this compound is thought to involve modulation of G protein-coupled receptors (GPCRs). GPCRs play a crucial role in cellular signaling pathways and are targets for many therapeutic agents. The interaction of the compound with specific GPCRs could lead to altered signaling cascades that mediate its pharmacological effects .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial potential.

Case Study 2: In Vivo Anti-inflammatory Activity

Another study evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation induced by carrageenan. Mice treated with the compound showed a significant reduction in paw edema compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryReduced paw edema in mice
GPCR ModulationAltered cytokine production

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 3-Chloro-N-phenyl-phthalimide (Fig. 1, )
  • Structure : A phthalimide derivative with a chloro substituent and phenyl group.
  • Key Differences : The target compound replaces the phthalimide’s isoindoline-1,3-dione ring with a furochromenyl-propanamide system. While both contain aromatic systems, the target’s fused furan-coumarin core may confer distinct electronic properties and reactivity compared to the planar phthalimide .
(b) Furilazole ()
  • Structure : 3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine, a herbicide with a furan ring.
  • Key Differences: Furilazole’s furan is simpler and non-fused, whereas the target’s furochromenyl system incorporates a coumarin-like framework. The propanamide group in the target may enhance hydrogen-bonding capacity compared to furilazole’s oxazolidine .
  • Applications : Furilazole is used as a pesticide safener, while the target’s structural complexity suggests possible pharmaceutical applications.
(c) Tetrachloromonospirocyclotriphosphazenes ()
  • Structure : Phosphazene derivatives with spiro-architecture.
  • Key Differences : The target lacks phosphorus and instead focuses on oxygen/nitrogen heterocycles. Both classes involve multi-step syntheses, but the target’s THF-derived group may imply solvent-assisted purification steps similar to those in phosphazene synthesis (e.g., THF as a reaction medium) .

Comparative Data Table

Compound Name Core Structure Functional Groups Key Applications Synthesis Highlights
Target Compound Furochromenyl-propanamide Amide, THF-methyl, 7-oxo Inferred pharmaceuticals Likely THF-mediated coupling
3-Chloro-N-phenyl-phthalimide Phthalimide Imide, chloro, phenyl Polymer synthesis Recrystallization, chromatography
Furilazole Oxazolidine-furan Oxazolidine, dichloroacetyl Pesticide safener Oxazolidine ring formation
Tetrachloromonospirocyclotriphosphazenes Spiro-phosphazene Phosphazene, chloro Materials science THF solvent, amine-mediated steps

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